molecular formula C11H13NO2 B8634171 5-Ethoxymethyl-2-methoxy-benzonitrile

5-Ethoxymethyl-2-methoxy-benzonitrile

Cat. No.: B8634171
M. Wt: 191.23 g/mol
InChI Key: JUZAJEJTDRMTTD-UHFFFAOYSA-N
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Description

5-Ethoxymethyl-2-methoxy-benzonitrile is a benzonitrile derivative featuring a methoxy group at the 2-position and an ethoxymethyl substituent at the 5-position. Benzonitriles are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their electron-withdrawing nitrile group and tunable aromatic substitution patterns. The ethoxymethyl and methoxy groups likely influence solubility, reactivity, and intermolecular interactions compared to simpler analogs.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

5-(ethoxymethyl)-2-methoxybenzonitrile

InChI

InChI=1S/C11H13NO2/c1-3-14-8-9-4-5-11(13-2)10(6-9)7-12/h4-6H,3,8H2,1-2H3

InChI Key

JUZAJEJTDRMTTD-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=CC(=C(C=C1)OC)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights compounds with methoxy, sulfonamide, and benzimidazole functionalities. Below is a comparative analysis of these analogs relative to 5-Ethoxymethyl-2-methoxy-benzonitrile:

Benzimidazole Derivatives ()

The compound 1,2-bis(5-methoxy-2-mercaptobenzimidazole)ethane (Compound-c) shares a methoxy-substituted aromatic system but differs in core structure (benzimidazole vs. benzonitrile) and functional groups (mercapto and methylene vs. nitrile and ethoxymethyl). Key distinctions include:

  • Spectroscopic Data : The IR and NMR spectra of Compound-c (e.g., C-S stretch at 627–675 cm⁻¹, aromatic protons at 7.12–7.41 ppm) highlight its distinct electronic environment .

5-Methoxyindole Derivatives ()

5-Methoxyindole-3-carboxaldehyde and 5-methoxyindole-3-acetic acid share a methoxy-substituted aromatic ring but lack the nitrile group. Their indole cores confer π-π stacking capabilities and biological activity (e.g., plant growth regulation, receptor modulation), which differ from benzonitrile’s applications .

Methoxy-Substituted Benzenesulfonamides ()

Compounds like 2-methoxy-5-(2-oxopropyl)benzenesulfonamide (Similarity: 0.90) and ethyl 2-methoxy-5-sulfamoylbenzoate (Similarity: 0.80) feature methoxy and sulfonamide groups. The sulfonamide moiety introduces hydrogen-bond donor/acceptor sites, enhancing solubility and bioactivity compared to the nitrile group in this compound .

Structural and Functional Comparison Table

Compound Name Core Structure Key Functional Groups Notable Properties Evidence ID
This compound Benzonitrile Nitrile, methoxy, ethoxymethyl Electron-withdrawing, hydrophobic N/A
1,2-bis(5-methoxy-2-mercaptobenzimidazole)ethane Benzimidazole Mercapto, methoxy, methylene Metal-binding, H-bonding
5-Methoxyindole-3-carboxaldehyde Indole Methoxy, aldehyde π-π stacking, bioactivity
2-Methoxy-5-(2-oxopropyl)benzenesulfonamide Benzenesulfonamide Methoxy, sulfonamide, oxopropyl High solubility, enzyme inhibition

Research Findings and Implications

  • Spectral Analysis : The IR and NMR data from benzimidazole derivatives () suggest that methoxy and ethoxymethyl groups in benzonitrile analogs would produce distinct C-O and aromatic proton signals, aiding in structural confirmation .
  • Bioactivity Trends : Sulfonamides () exhibit higher solubility and target affinity than nitriles, implying that this compound may require derivatization (e.g., hydrolysis to carboxylic acid) for pharmaceutical use .
  • Synthetic Challenges : The ethoxymethyl group’s steric bulk could hinder synthetic accessibility compared to smaller substituents in indole derivatives ().

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